(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride
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Overview
Description
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S. It is a sulfonyl chloride derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Scientific Research Applications
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify their chemical properties and reactivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions can modify the chemical and biological properties of the target molecules, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the dioxane ring structure.
Tosyl Chloride: Another sulfonyl chloride compound commonly used in organic synthesis, with a toluene ring instead of a dioxane ring.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its high reactivity and use in fluorination reactions.
Uniqueness
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to the presence of the dioxane ring, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to other sulfonyl chloride compounds .
Properties
CAS No. |
2172036-33-6 |
---|---|
Molecular Formula |
C6H11ClO4S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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